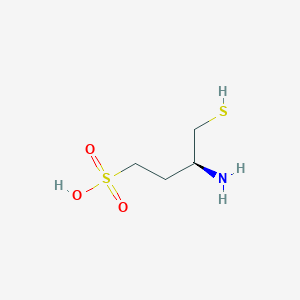

(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid

Übersicht

Beschreibung

EC33 ist ein selektiver Inhibitor der Aminopeptidase A, ein Enzym, das an der Regulation des Blutdrucks beteiligt ist. Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung von Bluthochdruck, erhebliches Interesse geweckt. EC33 ist bekannt für seine Fähigkeit, die Pressorantwort von exogenem Angiotensin II, einem Peptidhormon, das den Blutdruck erhöht, zu blockieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EC33 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um seine inhibitorische Aktivität zu verbessern. Der Syntheseweg beinhaltet in der Regel:

Bildung der Kernstruktur: Der erste Schritt beinhaltet die Synthese eines Thiol-haltigen Zwischenprodukts.

Modifikationen der funktionellen Gruppen:

Die Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von EC33 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Dies beinhaltet:

Batch-Verfahren: Große Reaktoren werden verwendet, um die Reaktionen unter kontrollierten Bedingungen durchzuführen.

Reinigung: Techniken wie Kristallisation und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen.

Qualitätskontrolle: Es werden strenge Tests durchgeführt, um sicherzustellen, dass die Verbindung die für den pharmazeutischen Gebrauch erforderlichen Spezifikationen erfüllt.

Chemische Reaktionsanalyse

Arten von Reaktionen

EC33 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: EC33 kann oxidiert werden, um Disulfidbrücken zu bilden, die seine Aktivität beeinflussen können.

Reduktion: Reduktionsreaktionen können diese Disulfidbrücken aufbrechen und die Thiolgruppen wiederherstellen.

Substitution: Verschiedene Substitutionsreaktionen können die funktionellen Gruppen, die an die Kernstruktur gebunden sind, modifizieren und möglicherweise ihre inhibitorischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.

Reduktionsmittel: Dithiothreitol oder andere Thiol-haltige Verbindungen.

Substitutionsreagenzien: Halogenierte Verbindungen oder andere Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Versionen von EC33 mit verschiedenen funktionellen Gruppen, die auf eine verbesserte oder verminderte Aktivität gegen Aminopeptidase A getestet werden können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird EC33 als Werkzeug zur Untersuchung der Mechanismen der Aminopeptidase-A-Inhibition verwendet. Forscher nutzen es, um zu verstehen, wie strukturelle Modifikationen die Enzymaktivität beeinflussen und um potentere Inhibitoren zu entwickeln.

Biologie

In der biologischen Forschung wird EC33 eingesetzt, um die Rolle der Aminopeptidase A in verschiedenen physiologischen Prozessen zu untersuchen. Es hilft, die Funktion des Enzyms bei der Regulation des Blutdrucks und anderen Stoffwechselwegen zu erklären.

Medizin

Medizinisch gesehen hat EC33 potenzielle Anwendungen bei der Behandlung von Bluthochdruck. Durch die Hemmung der Aminopeptidase A kann es die Bildung von Angiotensin III reduzieren und so den Blutdruck senken. Klinische Studien laufen, um seine Wirksamkeit und Sicherheit beim Menschen zu bewerten .

Industrie

In der pharmazeutischen Industrie dient EC33 als Leitverbindung für die Entwicklung neuer Antihypertensiva. Seine Struktur liefert eine Vorlage für die Entwicklung effektiverer und selektiverer Inhibitoren.

Wirkmechanismus

EC33 übt seine Wirkung aus, indem es selektiv die Aminopeptidase A hemmt. Dieses Enzym ist für die Umwandlung von Angiotensin II in Angiotensin III verantwortlich, ein Peptid, das den Blutdruck erhöht. Durch die Blockierung dieser Umwandlung reduziert EC33 die Angiotensin-III-Spiegel und führt zu einem Blutdrucksenkung. Die molekularen Zielstrukturen von EC33 umfassen das aktive Zentrum der Aminopeptidase A, an das es bindet und den Zugang zum Substrat verhindert .

Analyse Chemischer Reaktionen

Types of Reactions

EC33 undergoes several types of chemical reactions, including:

Oxidation: EC33 can be oxidized to form disulfide bonds, which may affect its activity.

Reduction: Reduction reactions can break these disulfide bonds, restoring the thiol groups.

Substitution: Various substitution reactions can modify the functional groups attached to the core structure, potentially altering its inhibitory properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Dithiothreitol or other thiol-containing compounds.

Substitution Reagents: Halogenated compounds or other electrophiles.

Major Products

The major products formed from these reactions include modified versions of EC33 with different functional groups, which can be tested for enhanced or reduced activity against aminopeptidase A.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, EC33 is used as a tool to study the mechanisms of aminopeptidase A inhibition. Researchers use it to understand how structural modifications affect enzyme activity and to design more potent inhibitors.

Biology

In biological research, EC33 is employed to investigate the role of aminopeptidase A in various physiological processes. It helps in elucidating the enzyme’s function in blood pressure regulation and other metabolic pathways.

Medicine

Medically, EC33 has potential applications in the treatment of hypertension. By inhibiting aminopeptidase A, it can reduce the formation of angiotensin III, thereby lowering blood pressure. Clinical studies are ongoing to evaluate its efficacy and safety in humans .

Industry

In the pharmaceutical industry, EC33 serves as a lead compound for the development of new antihypertensive drugs. Its structure provides a template for designing more effective and selective inhibitors.

Wirkmechanismus

EC33 exerts its effects by selectively inhibiting aminopeptidase A. This enzyme is responsible for converting angiotensin II to angiotensin III, a peptide that increases blood pressure. By blocking this conversion, EC33 reduces the levels of angiotensin III, leading to a decrease in blood pressure. The molecular targets of EC33 include the active site of aminopeptidase A, where it binds and prevents substrate access .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Firibastat: Ein oral aktives Prodrug, das im Gehirn zu EC33 umgewandelt wird, die Aminopeptidase A hemmt und den Blutdruck senkt.

RB150: Ein weiteres Prodrug, das bei der Metabolisierung EC33 erzeugt und in der Bluthochdruckforschung verwendet wird.

Einzigartigkeit

EC33 ist einzigartig in seiner hohen Selektivität für Aminopeptidase A und seiner Unfähigkeit, die Blut-Hirn-Schranke zu überwinden, was es für periphere Anwendungen geeignet macht. Im Gegensatz dazu sind Firibastat und RB150 so konzipiert, dass sie das Gehirn durchdringen und zentrale Wirkungen entfalten.

Schlussfolgerung

EC33 ist eine vielversprechende Verbindung mit erheblichem Potenzial in der Behandlung von Bluthochdruck. Seine selektive Hemmung der Aminopeptidase A und die daraus resultierende Blutdrucksenkung machen sie zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen. Laufende Studien zielen darauf ab, ihre Mechanismen weiter zu erforschen und ihren Einsatz in klinischen Umgebungen zu optimieren.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232261-88-0 | |

| Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

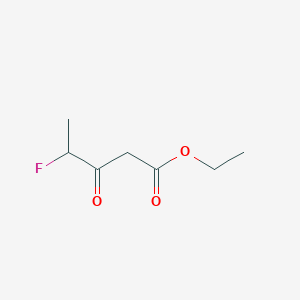

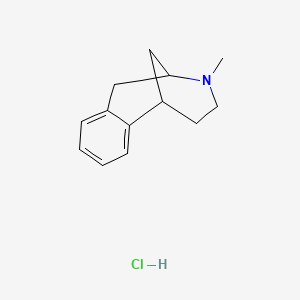

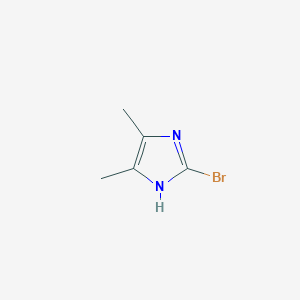

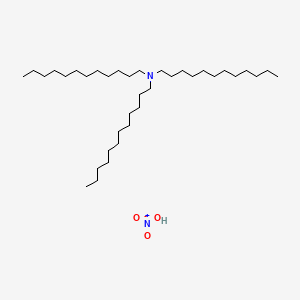

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

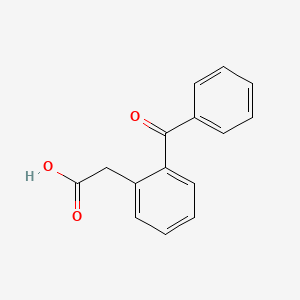

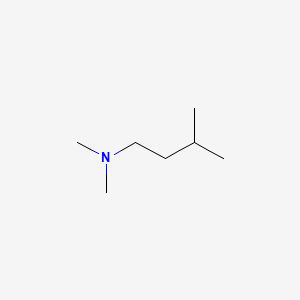

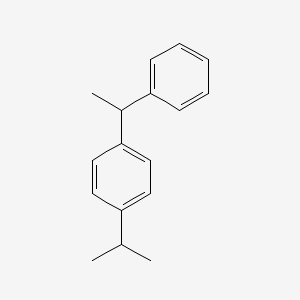

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)

![Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B3188672.png)

![1H-Benz[e]indene](/img/structure/B3188719.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)